molecular formula C9H4Cl4N2 B1298048 4-Chloro-2-(trichloromethyl)quinazoline CAS No. 3137-63-1

4-Chloro-2-(trichloromethyl)quinazoline

Cat. No. B1298048
CAS RN: 3137-63-1
M. Wt: 281.9 g/mol
InChI Key: KHWHZIOORKRESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trichloromethyl)quinazoline, also known as 4-CTQ, is a heterocyclic compound that is used in various scientific and industrial applications. It is a versatile compound with a wide range of uses and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-CTQ has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Chloro-2-(trichloromethyl)quinazoline is a versatile chemical compound with several applications in scientific research, particularly in the field of medicinal chemistry and synthesis.

  • Synthesis Methods : Lechuga-Eduardo et al. (2014) described an efficient synthesis of 4-substituted 2-(trichloromethyl)quinazolines through a cycloaddition process. This method offers a convenient approach for synthesizing diverse quinazoline derivatives under mild conditions (Lechuga-Eduardo et al., 2014).

  • Anti-tubercular Agents : Srivastav and Shantakumar (2013) focused on the design and synthesis of novel 2-trichloromethyl-4-substituted quinazoline derivatives as potential anti-tubercular drugs. This research highlighted the therapeutic potential of these compounds against tuberculosis (Srivastav & Shantakumar, 2013).

Cancer Research

Quinazoline derivatives have shown promising results in cancer research, with several studies exploring their potential as anticancer agents.

  • Anticancer Activity : Ovádeková et al. (2005) investigated the cytotoxicity of a quinazoline derivative on the human cancer cell line HeLa, indicating its potential as an anticancer drug. This study provides insights into the therapeutic applications of quinazoline derivatives in oncology (Ovádeková et al., 2005).

  • EGFR-TK Imaging : Fernandes et al. (2008) explored the use of quinazoline derivatives in the development of a biomarker for EGFR-TK imaging in cancer diagnosis and treatment monitoring. This study demonstrates the potential of quinazoline derivatives in enhancing the effectiveness of cancer diagnostics (Fernandes et al., 2008).

Malaria Research

Quinazoline derivatives have been evaluated for their potential in treating malaria, showing promising results in inhibiting the growth of Plasmodium falciparum.

  • Anti-Malarial Activity : Verhaeghe et al. (2011) synthesized a series of quinazolines with selective antiplasmodial activity against Plasmodium falciparum, indicating their potential in developing new anti-malarial treatments (Verhaeghe et al., 2011).

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-2-(trichloromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHZIOORKRESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347184
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3137-63-1
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(trichloromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 4
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 5
4-Chloro-2-(trichloromethyl)quinazoline
Reactant of Route 6
4-Chloro-2-(trichloromethyl)quinazoline

Q & A

Q1: What is the significance of modifying the 4th position of 4-Chloro-2-(trichloromethyl)quinazoline with substituted secondary amines in the context of anti-tubercular activity?

A1: The research paper [] focuses on exploring the Structure-Activity Relationship (SAR) of this compound derivatives against Mycobacterium tuberculosis H37Rv. The study specifically investigates the impact of introducing various substituted secondary amines at the 4th position of the quinazoline scaffold. This modification is significant because it aims to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.